molecular formula C13H17ClN2O3 B2788869 tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate CAS No. 107609-81-4

tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate

Cat. No.: B2788869
CAS No.: 107609-81-4
M. Wt: 284.74
InChI Key: JCUPXOQOYORVOV-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a tert-butyl protecting group, a methylene linker, and a 4-chlorophenylcarbamoyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules targeting parasitic and bacterial infections. Its structure enables selective reactivity, making it a key precursor in multi-step synthetic pathways. For instance, it serves as a building block in reductive amination and benzoylation reactions to generate inhibitors of Trypanosoma brucei and antiplasmodial agents .

Properties

IUPAC Name

tert-butyl N-[2-(4-chloroanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPXOQOYORVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

tert-Butyl carbamate+4-chlorophenyl isocyanatetert-butyl N-[(4-chlorophenyl)carbamoyl]methylcarbamate\text{tert-Butyl carbamate} + \text{4-chlorophenyl isocyanate} \rightarrow \text{this compound} tert-Butyl carbamate+4-chlorophenyl isocyanate→tert-butyl N-[(4-chlorophenyl)carbamoyl]methylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenylamine and tert-butyl carbamate .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for probing the active sites of enzymes .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the 4-chlorophenyl group is known to enhance the biological activity of certain drugs, making this compound a valuable intermediate in drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate linkages with the active site residues. This inhibition can affect various biochemical pathways, depending on the enzyme targeted . The presence of the 4-chlorophenyl group enhances the binding affinity of the compound to its molecular targets, contributing to its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl carbamate scaffold is highly modular, with variations in substituents significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of tert-Butyl Carbamate Derivatives

Compound Name Key Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications/Properties References
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate 4-Chlorophenylcarbamoyl, methyl linker ~283.7* Not explicitly provided Intermediate for antiparasitic agents, reductive amination reactions
tert-Butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl group 255.74 167886-56-8 Lab reagent; stable under standard storage conditions
tert-ButylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate 4-Hydroxyphenylcarbamoyl, benzyl linker 342.39 Not provided Forms 2D hydrogen-bonded networks; crystallography studies
tert-Butyl N-[(4-carbamothioylphenyl)methyl]carbamate 4-Carbamothioylphenyl group 278.36 1016861-33-8 Potential thioamide-based enzyme inhibitors
tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate 4-Methanesulfonylphenylcarbamoyl 314.36 70145-70-9 High polarity; used in sulfonamide drug synthesis

*Note: Molecular weight calculated based on formula C₁₃H₁₆ClN₂O₃.

Key Findings:

Substituent Effects on Reactivity :

  • The 4-chlorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., benzoylation in ). In contrast, the 4-hydroxyphenyl derivative () exhibits hydrogen-bonding capacity, influencing crystallinity but reducing electrophilic reactivity.
  • Methanesulfonyl () and carbamothioyl () substituents introduce steric bulk and polarity, altering solubility and metabolic stability.

Biological Activity: The target compound’s 4-chlorophenyl moiety is critical for antiparasitic activity, as seen in Trypanosoma brucei inhibitors (). Analogues with 3-chlorophenyl or trifluoromethyl groups () show improved binding to microbial targets due to enhanced lipophilicity and electron-withdrawing effects.

Stability and Handling :

  • tert-Butyl carbamates with electron-withdrawing groups (e.g., sulfonyl in ) exhibit greater thermal stability compared to electron-donating groups (e.g., hydroxyl in ). However, all derivatives require protection from strong acids/bases to prevent deprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 4-chlorophenylcarbamoylmethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydroxide) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction temperatures typically maintained at 0–25°C to minimize side reactions .
  • Optimization : Yield improvements (>80%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using slow reagent addition to prevent aggregation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and the 4-chlorophenyl moiety (aromatic protons at δ 7.2–7.4 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 325.12 for C14_{14}H18_{18}ClN2_2O3_3) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction reveals bond angles and hydrogen-bonding networks, as seen in related tert-butyl carbamates .

Q. What are the primary functional groups influencing its reactivity?

  • Key Groups :

  • tert-butyl carbamate : Acts as a protective group, stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane).
  • 4-chlorophenylcarbamoyl : Participates in electrophilic substitution (e.g., nitration) or nucleophilic displacement of the chlorine atom.
  • Methyl linker : Enhances steric flexibility for downstream derivatization .

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